molecular formula C10H13ClFN B13484690 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13484690
M. Wt: 201.67 g/mol
InChI Key: UOEQEDLMFDXDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of 3-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline followed by selective fluorination and subsequent conversion to the hydrochloride salt . The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency. The compound can inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine and methyl groups in 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride makes it unique. The fluorine atom enhances its chemical stability and biological activity, while the methyl group can influence its pharmacokinetic properties . This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-3,5,7,12H,4,6H2,1H3;1H

InChI Key

UOEQEDLMFDXDLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)NC1.Cl

Origin of Product

United States

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